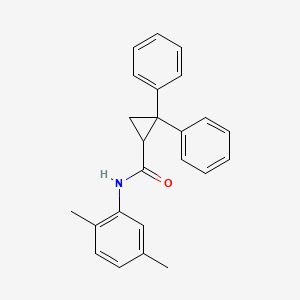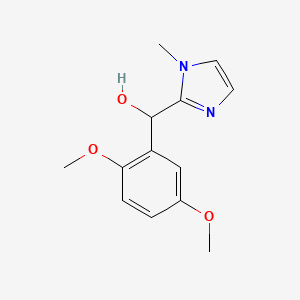
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide, also known as MPHPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide is not fully understood. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of COX-2, an enzyme involved in the inflammatory response. In addition, this compound has been found to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain perception. However, this compound has some limitations. It is not selective for COX-2 inhibition, which can lead to unwanted side effects. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for 2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide research. One area of interest is the development of more selective COX-2 inhibitors that do not exhibit the side effects associated with non-selective COX inhibitors. Another area of interest is the investigation of this compound as a chemopreventive agent in cancer research. Additionally, the use of this compound in combination with other drugs for the treatment of pain and inflammation warrants further investigation. Finally, the development of novel synthesis methods for this compound that increase yield and purity could lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide involves the reaction of 3-methylbenzoyl chloride with phenylacetic acid in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. The synthesis method has been optimized to increase the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been investigated for its potential as a chemopreventive agent in cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
2-hydroxy-N-(3-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-5-9-13(10-11)16-15(18)14(17)12-7-3-2-4-8-12/h2-10,14,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLRKCTZXGNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5136006.png)
![N-(4-butoxyphenyl)-8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5136034.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5136042.png)

![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5136059.png)
![6-(4-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5136067.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5136075.png)
![2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5136079.png)
![1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane](/img/structure/B5136085.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)

